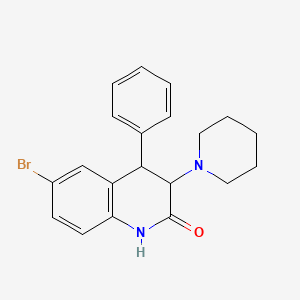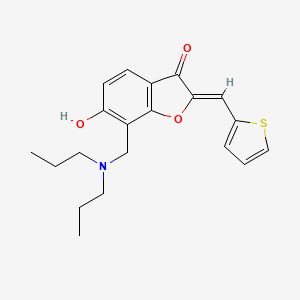![molecular formula C15H15N3O3S B2621502 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide CAS No. 899589-31-2](/img/structure/B2621502.png)
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide (2-[(4-APT)NPP] is a compound composed of an amino group, a thio group, a nitro group, and a propanamide group. It has been studied for its potential application in the fields of medicine, biochemistry, and physiology.
Scientific Research Applications
2-[(4-APT)NPP] has been studied for its potential application in the fields of medicine, biochemistry, and physiology. It has been used as a drug for the treatment of bacterial infections, as an inhibitor of the enzyme dihydrofolate reductase, and as a reagent for the synthesis of other compounds. It has also been used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs.
Mechanism of Action
2-[(4-APT)NPP] acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate in the body. By inhibiting DHFR, 2-[(4-APT)NPP] blocks the synthesis of folate, leading to a decrease in the amount of folate available for use by the body. This inhibition of DHFR is thought to be the mechanism of action of 2-[(4-APT)NPP] in the body.
Biochemical and Physiological Effects
2-[(4-APT)NPP] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of the enzyme dihydrofolate reductase. It has also been shown to reduce the levels of nitric oxide in the body, as well as to reduce the levels of certain inflammatory markers. In addition, 2-[(4-APT)NPP] has been shown to have anti-tumor activity in certain types of cancer.
Advantages and Limitations for Lab Experiments
2-[(4-APT)NPP] has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It can also be used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs. However, 2-[(4-APT)NPP] also has some limitations for use in lab experiments. It is a relatively expensive compound, and it is not very soluble in organic solvents.
Future Directions
There are several potential future directions for research on 2-[(4-APT)NPP]. One potential direction is to investigate its potential use as an antimicrobial agent. Another potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further research could be done to investigate its potential use as an inhibitor of the enzyme dihydrofolate reductase. Finally, further research could be done to investigate its potential use as an anti-inflammatory agent.
Synthesis Methods
2-[(4-APT)NPP] can be synthesized through a condensation reaction between 4-aminophenylthioacetamide and 4-nitrophenylpropionamide. The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, and the reaction is carried out in an aqueous solution at a temperature of 50-60°C. The reaction yields a white solid product, which can be purified by recrystallization.
properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,16H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFBSKBKPSREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)


![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)
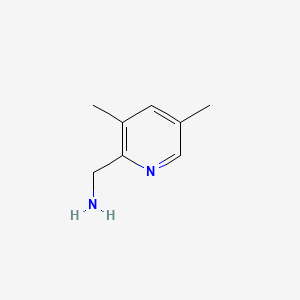

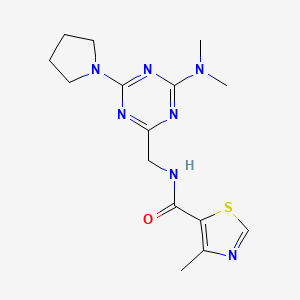
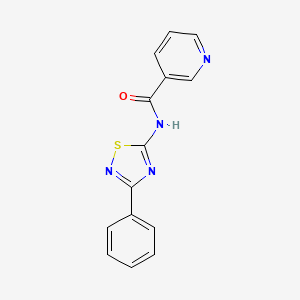
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)

